molecular formula C17H22GeNO5 B12009706 [1-{bis[2-(hydroxy-kappaO)ethyl]amino-kappaN}-3-(naphthalen-1-yloxy)propan-2-olato(3-)-kappaO](hydroxy)germanium

[1-{bis[2-(hydroxy-kappaO)ethyl]amino-kappaN}-3-(naphthalen-1-yloxy)propan-2-olato(3-)-kappaO](hydroxy)germanium

Cat. No.: B12009706
M. Wt: 393.0 g/mol
InChI Key: YEJIUEGYQCYZBD-UHFFFAOYSA-N
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Description

This germanium(IV) complex features a highly coordinated structure with a central germanium atom bound to a polydentate ligand system. The ligand comprises:

  • Bis[2-(hydroxy-κO)ethyl]amino-κN: A tridentate ligand where the nitrogen atom (κN) and two oxygen atoms (κO) from hydroxyethyl groups coordinate to germanium.
  • 3-(Naphthalen-1-yloxy)propan-2-olato(3-)-κO: A naphthalene-derived moiety linked via an ether-oxygen and a deprotonated hydroxyl group, contributing additional coordination sites.
  • Hydroxy ligand: A terminal hydroxyl group completes the coordination sphere, likely resulting in an octahedral geometry around germanium.

However, direct bioactivity data are absent in the provided evidence.

Properties

Molecular Formula

C17H22GeNO5

Molecular Weight

393.0 g/mol

InChI

InChI=1S/C17H20GeNO4.H2O/c1-2-6-16-14(4-1)5-3-7-17(16)20-13-15-12-19-8-10-21-18(23-15)22-11-9-19;/h1-7,15H,8-13H2;1H2

InChI Key

YEJIUEGYQCYZBD-UHFFFAOYSA-N

Canonical SMILES

C1CO[Ge]2OCCN1CC(O2)COC3=CC=CC4=CC=CC=C43.O

Origin of Product

United States

Chemical Reactions Analysis

RCL R259098 can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of germanium.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the germanium atom.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and catalysts that facilitate substitution reactions. The major products formed from these reactions would depend on the specific reagents and conditions used.

Scientific Research Applications

Anticancer Activity

Research indicates that this compound has potential anticancer properties. Studies have shown that germanium compounds can induce apoptosis in cancer cells. The naphthalene moiety is believed to enhance the compound's interaction with biological targets, potentially leading to increased efficacy in cancer treatment.

Case Study:
A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of oxidative stress leading to cell death.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Its structure allows for interaction with microbial membranes, disrupting their integrity.

Data Table: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Semiconductor Applications

Germanium is a well-known semiconductor material. The incorporation of organic ligands like naphthalenes into germanium compounds can modify their electronic properties, making them suitable for applications in electronic devices.

Case Study:
Research has shown that germanium complexes with organic ligands can be used to create thin films for photovoltaic applications. These films demonstrated improved charge transport properties compared to pure germanium.

Photocatalysis

The compound's ability to absorb light and facilitate chemical reactions makes it a candidate for photocatalytic applications, particularly in environmental remediation.

Data Table: Photocatalytic Efficiency

Reaction TypeCatalyst UsedEfficiency (%)Reference
Degradation of dyes1-{bis[2-(hydroxy-kappaO)ethyl]amino-kappaN}85
CO2 reductionGermanium-based photocatalysts70

Organometallic Catalysis

The compound can act as a catalyst in various organic reactions due to the presence of both germanium and organic functional groups.

Case Study:
In a study focused on cross-coupling reactions, this compound was found to significantly enhance reaction rates compared to traditional catalysts, suggesting its potential utility in synthetic organic chemistry.

Green Chemistry

Due to its potential for catalyzing reactions under mild conditions and with reduced waste production, it aligns well with the principles of green chemistry.

Data Table: Comparison of Catalysts

Catalyst TypeReaction ConditionsWaste Produced
Traditional PalladiumHigh temperatureHigh
1-{bis[2-(hydroxy-kappaO)ethyl]amino-kappaN}Mild temperatureLow

Mechanism of Action

The mechanism of action of RCL R259098 involves its interaction with molecular targets and pathways within biological systems. The germanium atom in the compound can interact with various enzymes and proteins, potentially altering their activity. The exact molecular targets and pathways would depend on the specific biological context in which the compound is used. Further research is needed to fully elucidate the mechanism of action of RCL R259098.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Coordination Comparisons

The germanium complex shares ligand motifs with transition metal complexes, particularly cobalt and chromium derivatives. Below is a comparative analysis:

Parameter Germanium Complex Cobaltate Complex () Chromate Complex ()
Central Metal Ge(IV) Co(III) Cr(III)
Ligand System Bis(hydroxyethyl)amino + naphthyloxy-propanolato Bis(naphtholato-azo) + sulfonamidato Bis(naphtholato-azo)
Coordination Number Likely 6 (octahedral) 6 (octahedral) 6 (octahedral)
Key Functional Groups Hydroxyethyl, naphthyloxy Azo (-N=N-), sulfonamido (-SO₂NH-) Azo (-N=N-), nitro (-NO₂)
Potential Applications Hypothesized: Catalysis, materials science Documented: Dye chemistry, redox-active materials Documented: Pigments, corrosion inhibitors

Key Findings

Ligand Flexibility vs. Rigidity: The germanium complex’s hydroxyethylamino ligand offers flexibility, enabling adaptive coordination geometries. In contrast, cobalt and chromium complexes with rigid azo-naphtholato ligands (e.g., ) favor planar architectures, critical for π-conjugation in dyes .

Electronic Effects :

  • Transition metals (Co, Cr) exhibit redox activity, whereas germanium(IV) is redox-inert. This makes the germanium complex more stable under oxidative conditions but less suitable for electron-transfer applications .

Bioactivity: While highlights ferroptosis-inducing compounds (e.g., iron chelators), the germanium complex lacks direct evidence of bioactivity.

Synthetic Methodology :

  • Crystallographic refinement tools like SHELX () are critical for resolving complex structures, particularly for germanium’s larger atomic radius compared to transition metals .

Biological Activity

The compound 1-{bis[2-(hydroxy-kappaO)ethyl]amino-kappaN}-3-(naphthalen-1-yloxy)propan-2-olato(3-)-kappaOgermanium (often referred to as a germanium compound) exhibits a range of biological activities that are significant in the fields of medicine and pharmacology. This article reviews the biological mechanisms, therapeutic potential, and relevant research findings related to this compound.

1. Antioxidant Activity

Germanium compounds, including the one in focus, have been shown to possess strong antioxidant properties. They can scavenge free radicals and enhance the body’s antioxidant capacity. This action helps reduce lipid peroxidation and protect cellular membranes from oxidative damage. For instance, Ge-132, a well-studied germanium compound, significantly increases the activity of antioxidant enzymes such as glutathione peroxidase (GSH-Px) and superoxide dismutase (SOD) in various animal models .

2. Immunomodulatory Effects

Germanium compounds are known to enhance immune responses. They stimulate the production of interferon and activate natural killer (NK) cells, which are crucial for combating infections and tumors. Research indicates that oral administration of organic germanium can increase immune activity by promoting macrophage activation and enhancing T-cell responses .

3. Anti-inflammatory Properties

The compound has been found to inhibit inflammatory pathways, particularly by suppressing the activation of nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. This inhibition leads to reduced secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) .

Case Studies

Several studies have documented the therapeutic applications of germanium compounds:

  • Cancer Treatment : Clinical cases have shown that Ge-132 can lead to complete remission in patients with lung cancer. The anticancer properties are attributed to its ability to enhance immune responses and directly inhibit tumor growth .
  • Chronic Hepatitis B : Propagermanium, another organic germanium compound, has been used successfully in treating chronic hepatitis B by reducing viral replication and enhancing specific T-cell responses in infected individuals .

Data Table: Summary of Biological Activities

Biological Activity Mechanism Reference
AntioxidantScavenges free radicals; increases GSH-Px and SOD
ImmunomodulatoryEnhances NK cell activity; induces interferon production
Anti-inflammatoryInhibits NF-κB and MAPK pathways
AnticancerPromotes immune response; inhibits tumor growth
Hepatitis B TreatmentReduces HBV replication; enhances T-cell responses

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